molecular formula C14H13F3N4OS B2485574 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide CAS No. 2415555-81-4

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide

Cat. No.: B2485574
CAS No.: 2415555-81-4
M. Wt: 342.34
InChI Key: MUVWBIQEIZVXHS-UHFFFAOYSA-N
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Description

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an azetidine ring, and a trifluoromethyl-substituted pyridine. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophilic Substitution Reagents: Trifluoromethyl iodide, EDC

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

IUPAC Name

4-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4OS/c1-8-12(23-7-19-8)13(22)20-10-5-21(6-10)11-4-9(2-3-18-11)14(15,16)17/h2-4,7,10H,5-6H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVWBIQEIZVXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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